molecular formula C10H11BrO B1443230 3-(4-Bromophenyl)cyclobutanol CAS No. 1183047-51-9

3-(4-Bromophenyl)cyclobutanol

Cat. No. B1443230
CAS RN: 1183047-51-9
M. Wt: 227.1 g/mol
InChI Key: DUZJORQWSPNAKY-UHFFFAOYSA-N
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Description

“3-(4-Bromophenyl)cyclobutanol” is a cyclic organic compound with a molecular formula of C10H11BrO . It has a molecular weight of 227.1 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 227.1 .

Scientific Research Applications

Synthesis and Functionalization

  • Palladium-Catalyzed Reactions : 3-(4-Bromophenyl)cyclobutanol can undergo palladium-catalyzed reactions. One example is the formation of 4-arylmethyl-3,4-dihydrocoumarins from 3-(2-Hydroxyphenyl)cyclobutanones and aryl bromides, involving carbon-carbon bond cleavage and formation (Matsuda, Shigeno, & Murakami, 2008).

  • Radical-Mediated Ring-Opening : Cyclobutanols, including this compound, are precursors for γ-substituted ketones. They can undergo radical-mediated ring-opening functionalization by fluorination, chlorination, bromination, or azidation (Ren & Zhu, 2016).

  • Cyclobutanol Ring Expansion : A transition-metal-free ring expansion of the cyclobutanol moiety to 4-tetralones, fused to heteroaromatic systems, is possible. This oxidative ring expansion is facilitated by N-bromosuccinimide and acetonitrile (Natho et al., 2018).

  • Synthesis of Sesquiterpenes : Cyclobutanol derivatives are used in the synthesis of cuparene-type sesquiterpenes, a class of naturally occurring organic compounds (Secci, Frongia, Ollivier, & Piras, 2007).

Biomedical Applications

  • Anticancer Potential : A bromophenol derivative, similar to this compound, demonstrated anticancer activities against human lung cancer cells. It induced cell cycle arrest and apoptosis, mediated by reactive oxygen species and the MAPK signaling pathway (Guo et al., 2018).

  • Antifungal Activity : Compounds similar to this compound showed in vitro activity against yeasts and molds, particularly Aspergillus spp. and fluconazole-resistant yeast isolates (Buchta et al., 2004).

Polymer Science

  • Cation Radical Polymerization : Cyclobutane polymers can be synthesized through cation radical polymerization, involving the use of tris(4-bromophenyl)aminium hexachloroantimonate (Bauld et al., 1996).

  • Thermal Degradation Studies : The thermal degradation of polymers derived from bromophenyl cyclobutanol derivatives has been studied to understand depolymerization, intramolecular cyclization, and formation of cyclic anhydride structures (Demirelli & Coskun, 1999).

Chemical Characterization

  • Structural Analysis : The structure of ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate, a compound related to this compound, has been characterized through crystallography, revealing a slightly distorted screw-boat conformation (Narayana et al., 2013).

Safety and Hazards

The compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

properties

IUPAC Name

3-(4-bromophenyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZJORQWSPNAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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